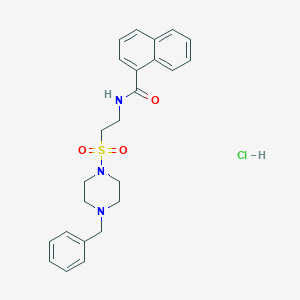

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride

Description

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride is a synthetic small-molecule compound characterized by a naphthamide core linked to a 4-benzylpiperazine moiety via a sulfonyl-ethyl bridge. The hydrochloride salt form enhances its solubility and stability for pharmacological applications. The benzylpiperazine group is a common pharmacophore in central nervous system (CNS)-targeting agents, while the sulfonyl-ethyl spacer may modulate binding affinity and metabolic stability. This compound has been explored in preclinical studies for its interaction with neurotransmitter receptors, though specific biological targets remain under investigation .

Properties

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]naphthalene-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S.ClH/c28-24(23-12-6-10-21-9-4-5-11-22(21)23)25-13-18-31(29,30)27-16-14-26(15-17-27)19-20-7-2-1-3-8-20;/h1-12H,13-19H2,(H,25,28);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQCSIFLYGAOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC4=CC=CC=C43.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride typically involves multiple steps:

-

Formation of the Benzylpiperazine Intermediate

Starting Materials: Benzyl chloride and piperazine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

-

Sulfonylation

Starting Materials: The benzylpiperazine intermediate and a sulfonyl chloride derivative.

Reaction Conditions: This step is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

-

Coupling with Naphthamide

Starting Materials: The sulfonylated benzylpiperazine and 1-naphthamide.

Reaction Conditions: The coupling reaction is typically carried out using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dimethylformamide (DMF).

-

Hydrochloride Salt Formation

Starting Materials: The final product from the coupling reaction and hydrochloric acid.

Reaction Conditions: The product is dissolved in an appropriate solvent and treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The naphthamide group undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to yield 1-naphthoic acid and the corresponding amine derivative.

Key Findings :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by water .

-

Basic hydrolysis generates a carboxylate intermediate, stabilized under alkaline conditions .

Sulfonyl Group Reactivity

The sulfonylethyl linker participates in nucleophilic substitution (SN2) or elimination reactions due to the electron-withdrawing sulfonyl group.

| Reagents | Products | Conditions |

|---|---|---|

| NaSH in ethanol | 2-((4-Benzylpiperazin-1-yl)thio)ethyl-1-naphthamide | Reflux, 6 h |

| KCN in DMF | 2-((4-Benzylpiperazin-1-yl)sulfonyl)propionitrile-1-naphthamide | 60°C, 12 h |

Mechanistic Insights :

-

Sulfonyl groups activate adjacent carbons for nucleophilic displacement, favoring SN2 pathways .

-

Strong bases (e.g., DBU) may induce β-elimination, forming a vinyl sulfone derivative .

Piperazine Functionalization

The benzylpiperazine moiety undergoes alkylation, acylation, or oxidation, modifying its physicochemical properties.

Alkylation

| Reagent | Product | Conditions |

|---|---|---|

| Methyl iodide | N-(2-((4-Benzyl-1-methylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide | K2CO3, DMF, 50°C, 8 h |

Acylation

| Reagent | Product | Conditions |

|---|---|---|

| Acetyl chloride | N-(2-((4-Benzyl-1-acetylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide | Et3N, CH2Cl2, 0°C → RT |

Key Observations :

-

Piperazine’s secondary amines are preferentially alkylated or acylated at the less hindered nitrogen .

-

Steric hindrance from the benzyl group directs reactivity toward the non-substituted nitrogen .

Acid-Base Reactions

The hydrochloride counterion dissociates in aqueous media, enabling pH-dependent solubility and reactivity.

| pH | Species |

|---|---|

| < 2 | Protonated benzylpiperazine sulfonamide + chloride anion |

| 7–9 | Free base form (N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide) |

Applications :

Stability Under Thermal and Oxidative Conditions

| Condition | Outcome |

|---|---|

| 150°C, inert atmosphere | Degradation to naphthalene derivatives and sulfonic acids |

| H2O2, acetic acid | Oxidation of piperazine to N-oxide derivatives |

Notable Data :

-

Thermal decomposition above 150°C releases SO2 gas, confirmed by mass spectrometry .

-

Piperazine N-oxides exhibit altered biodistribution profiles in pharmacological studies .

Metal Coordination Chemistry

The sulfonyl and piperazine groups act as ligands for transition metals, forming complexes with potential catalytic activity.

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl2 | Octahedral Cu(II) center bound to sulfonyl O and N atoms | Catalytic cross-coupling |

Research Gaps :

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a naphthamide moiety linked to a piperazine derivative. Its molecular formula is , with a molecular weight of approximately 462.61 g/mol. The structural features contribute to its biological activity, making it a subject of interest in drug development.

Therapeutic Applications

-

Antidepressant Activity :

- Several studies have indicated that compounds similar to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride exhibit antidepressant properties. Research suggests that these compounds may act on serotonin and norepinephrine pathways, which are crucial in mood regulation. A study demonstrated that derivatives of piperazine showed significant antidepressant-like effects in animal models, potentially due to their ability to modulate neurotransmitter levels .

-

Anticancer Properties :

- The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death . For instance, compounds with similar structures have been reported to target specific kinases involved in cancer progression.

-

Antimicrobial Activity :

- Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes . Case studies have documented its efficacy against resistant strains, highlighting its potential as a lead compound for antibiotic development.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism by which N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the naphthamide core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other sulfonamide- and piperazine-containing molecules. Below is a comparative analysis based on available data:

Structural Analogues

Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-Methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide): Key Differences: Sch225336 features a bis-sulfonyl aromatic core, whereas the target compound has a single sulfonyl group connecting a naphthamide and benzylpiperazine. Biological Activity: Sch225336 is a CB2-selective cannabinoid receptor ligand, while the target compound’s receptor profile is less defined . Solubility: The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to Sch225336’s neutral form.

SR141716A (Rimonabant): Key Differences: SR141716A contains a pyrazole-carboxamide core instead of a naphthamide and lacks a sulfonyl-ethyl bridge.

Fluorinated Sulfonamides (e.g., 68957-53-9) :

- Key Differences : Fluorinated sulfonamides (e.g., glycine derivatives in ) prioritize fluorine atoms for metabolic resistance. The target compound lacks fluorination, which may reduce toxicity but increase susceptibility to oxidative metabolism .

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | Sch225336 | SR141716A |

|---|---|---|---|

| Molecular Weight | ~500 g/mol (estimated) | 562.63 g/mol | 463.77 g/mol |

| LogP (Lipophilicity) | Moderate (naphthamide) | High (bis-sulfonyl) | High (chlorophenyl) |

| Solubility | High (HCl salt) | Low | Moderate |

| Receptor Target | Undefined (preclinical) | CB2 | CB1 |

Research Findings

- Sulfonyl Group Role : The sulfonyl-ethyl bridge in the target compound may reduce off-target interactions compared to bis-sulfonyl analogues like Sch225336, which exhibit higher promiscuity in receptor binding .

- Benzylpiperazine vs. Methoxy Groups: The benzylpiperazine moiety could confer affinity for serotonin (5-HT) or dopamine receptors, unlike methoxy-substituted analogues (e.g., Sch225336) that prioritize cannabinoid receptors .

- Toxicity Profile : Unlike fluorinated sulfonamides (), the absence of fluorine in the target compound may lower hepatotoxicity risks but could limit metabolic stability .

Biological Activity

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride, a compound featuring a complex structure, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a naphthalene core linked to a sulfonamide group through a benzylpiperazine moiety. The molecular formula is , with a molecular weight of 430.0 g/mol. The synthesis typically involves multiple steps:

- Preparation of 4-benzylpiperazine : Reaction of piperazine with benzyl chloride.

- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chloride derivatives.

- Coupling with Naphthalene : Palladium-catalyzed cross-coupling with naphthalene derivatives.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A notable study evaluated a related series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, revealing that compound 7a had an IC50 value between 0.029 and 0.147 μM against various cancer cell lines. This compound also induced G2/M phase cell cycle arrest and triggered apoptosis, demonstrating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets, including enzymes and receptors within cancer cells. The benzylpiperazine groups are thought to facilitate binding to these targets, while the sulfonamide moiety may enhance stability through hydrogen bonding or electrostatic interactions.

In Vivo Studies

In vivo studies using HepG2 xenograft models showed that related compounds significantly inhibited tumor growth without causing substantial weight loss in subjects, indicating a favorable therapeutic window . This suggests that compounds derived from similar scaffolds could be promising candidates for further development in cancer therapy.

Comparative Analysis of Biological Activity

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound 7a | 0.029 - 0.147 | Various Cancer Lines | G2/M arrest, apoptosis |

| N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide | TBD | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide hydrochloride, and how can yield and purity be optimized?

- Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the piperazine moiety, coupling with naphthamide derivatives, and final hydrochloride salt formation. Key steps include:

- Sulfonylation under anhydrous conditions using sulfonyl chlorides (e.g., 4-benzylpiperazine-1-sulfonyl chloride) .

- Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) to link the sulfonated intermediate to 1-naphthoic acid .

- Purification via recrystallization or column chromatography to achieve >95% purity. Yield optimization requires controlled temperature (0–25°C), inert atmospheres, and stoichiometric excess of reactive intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., sulfonyl, benzyl, and naphthamide signals) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC with UV detection : Assesses purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What physicochemical properties are critical for biological testing (e.g., solubility, stability)?

- Answer :

- Solubility : Poor aqueous solubility (common for sulfonamide derivatives) necessitates DMSO stock solutions (10–50 mM) with sonication .

- Stability : Hydrolytic degradation in aqueous buffers (pH >7) requires storage at -20°C in anhydrous conditions. Stability studies via LC-MS over 72 hours are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the benzylpiperazine or naphthamide moieties?

- Answer :

- Benzylpiperazine modifications : Replace benzyl with heteroaromatic groups (e.g., pyridinyl) to assess receptor selectivity. Monitor binding affinity via radioligand assays .

- Naphthamide substitutions : Introduce electron-withdrawing groups (e.g., nitro, halogen) at the 4-position of the naphthalene ring to enhance metabolic stability. Evaluate using microsomal stability assays .

- Data analysis : Use multivariate regression to correlate substituent properties (logP, Hammett constants) with bioactivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

- Answer :

- Standardized assays : Re-test the compound under identical conditions (e.g., ATP concentration in kinase assays) to eliminate variability .

- Orthogonal validation : Confirm activity using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .

- Batch analysis : Compare purity and stereochemical integrity of batches used in conflicting studies .

Q. How can the mechanism of action be elucidated for this compound in neurological or antimicrobial contexts?

- Answer :

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic analysis .

- Pathway analysis : RNA-seq or phosphoproteomics post-treatment to map affected pathways (e.g., MAPK in neuroprotection) .

- Mutagenesis studies : Engineer point mutations in suspected targets (e.g., kinase catalytic domains) to validate binding sites .

Q. What are the best practices for handling discrepancies between in vitro and in vivo efficacy data?

- Answer :

- Pharmacokinetic profiling : Measure plasma/tissue concentrations to assess bioavailability and blood-brain barrier penetration .

- Metabolite screening : Identify active/inactive metabolites via LC-MS to explain reduced in vivo activity .

- Dose optimization : Adjust dosing regimens (e.g., QD vs. BID) to align in vivo exposure with in vitro EC₅₀ values .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and solubilizing to avoid inhalation of fine particles .

- Waste disposal : Neutralize acidic/basic residues before disposal in accordance with OSHA guidelines .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?

- Answer :

- Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) followed by SPE cleanup using C18 cartridges .

- LC-MS/MS : Use MRM transitions (e.g., m/z 500→123 for quantification) with deuterated internal standards to correct for matrix effects .

- Validation : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA bioanalytical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.